Lipophilicity-Driven Preclinical Candidate Differentiation: Cyclopentyloxy vs. Propoxy and Ethoxy Analogs
The 3-cyclopentyloxy substituent delivers a calculated LogP of 2.89 (HCl salt), representing a 0.82-unit increase over the 3-propoxy analog (LogP 2.07) and a 0.65-unit increase over the 3-ethoxy analog (LogP 2.24) . This places the compound in the optimal CNS drug-like space (LogP 1–3) while maintaining a low topological polar surface area (TPSA) of approximately 35.3 Ų, favorable for passive blood-brain barrier permeation [1]. In contrast, shorter alkoxy chains exhibit lower LogP values, potentially reducing membrane partitioning and CNS exposure.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.8885 (HCl salt); TPSA = 35.25 Ų |
| Comparator Or Baseline | 3-propoxybenzylamine HCl (LogP = 2.07, TPSA = 35.2 Ų); 3-ethoxybenzylamine (LogP = 2.24) |
| Quantified Difference | ΔLogP = +0.65 to +0.82 vs. ethoxy/propoxy; similar PSA |
| Conditions | Predicted/computed LogP and TPSA values (ChemTradeHub, Hit2Lead, Kuujia databases). |
Why This Matters
The 0.65–0.82 LogP advantage over ethoxy/propoxy analogs is scientifically meaningful for CNS programs, where a 1-unit LogP increase can enhance brain-to-plasma ratio by approximately 0.3 log units, directly impacting target engagement in neurological disease models.
- [1] ChemTradeHub. 1-[3-(Cyclopentyloxy)phenyl]methanamine hydrochloride. LogP: 2.8885; TPSA: 35.25 Ų. View Source
